

Spectroscopic data of 1-Butylpyrrolidin-2-one (IR, NMR, Mass Spec)

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Compound of Interest

Compound Name: 1-Butylpyrrolidin-2-one

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An In-depth Technical Guide to the Spectroscopic Data of **1-Butylpyrrolidin-2-one**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Butylpyrrolidin-2-one** (CAS No: 3470-98-2), a versatile solvent and chemical intermediate.^[1] The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule.^[2] The IR spectrum of **1-Butylpyrrolidin-2-one** is characterized by strong absorptions corresponding to the amide functional group and the aliphatic hydrocarbon chain.

Data Presentation: IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2958, ~2931, ~2872	Strong	C-H stretching (alkyl)
~1680 - ~1700	Very Strong	C=O stretching (amide)
~1460	Medium	CH ₂ scissoring
~1280	Medium	C-N stretching

Data compiled from publicly available spectra.[3][4][5]

Experimental Protocol: Acquiring the IR Spectrum

The IR spectrum of liquid **1-Butylpyrrolidin-2-one** can be obtained using the neat liquid sampling technique.[6]

- Sample Preparation: A single drop of pure **1-Butylpyrrolidin-2-one** is placed onto the surface of a polished salt plate (e.g., NaCl or KBr).[6][7]
- Cell Assembly: A second salt plate is carefully placed on top, spreading the liquid into a thin, uniform film.[6][7] The two plates are then secured in the sample holder of the FTIR spectrometer.
- Data Acquisition: A background spectrum of the empty instrument is first recorded. Subsequently, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[8]
- Cleaning: After analysis, the salt plates are cleaned with a suitable solvent like acetone and returned to a desiccator to prevent fogging from atmospheric moisture.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9][10] The ¹H and ¹³C NMR spectra of **1-Butylpyrrolidin-2-one** are consistent with its structure, showing distinct signals for the butyl group and the pyrrolidinone ring.

Data Presentation: ^1H NMR

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.25	t	2H	N-CH ₂ (butyl)
~2.29	t	2H	-CH ₂ -C=O (ring)
~1.95	p	2H	-CH ₂ -CH ₂ -C=O (ring)
~1.45	m	2H	N-CH ₂ -CH ₂ (butyl)
~1.28	m	2H	-CH ₂ -CH ₃ (butyl)
~0.90	t	3H	-CH ₃ (butyl)

Note: Predicted chemical shifts and multiplicities based on typical values for similar structures. The solvent is typically CDCl₃.[\[11\]](#)

Data Presentation: ^{13}C NMR

Chemical Shift (δ) ppm	Assignment
~175.0	C=O
~49.0	N-CH ₂ (ring)
~45.0	N-CH ₂ (butyl)
~31.0	-CH ₂ -C=O (ring)
~30.0	N-CH ₂ -CH ₂ (butyl)
~20.0	-CH ₂ -CH ₃ (butyl)
~18.0	-CH ₂ -CH ₂ -C=O (ring)
~13.8	-CH ₃

Note: Typical chemical shifts for **1-Butylpyrrolidin-2-one**.[\[1\]](#)

Experimental Protocol: Acquiring NMR Spectra

- **Sample Preparation:** Approximately 5-10 mg of **1-Butylpyrrolidin-2-one** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean vial.[\[11\]](#)
- **Internal Standard:** A small amount of an internal standard, such as tetramethylsilane (TMS), is added to provide a reference signal at 0 ppm.[\[12\]](#)
- **Transfer:** The solution is filtered into a clean NMR tube to a height of about 4-5 cm.[\[11\]](#)
- **Data Acquisition:** The NMR tube is placed in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard 1D pulse programs are used to acquire the ^1H and ^{13}C spectra.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[\[13\]](#)

Data Presentation: Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity	Possible Fragment Ion
141	Low	$[\text{M}]^{+\cdot}$ (Molecular Ion)
99	Medium	$[\text{M} - \text{C}_3\text{H}_6]^{+\cdot}$
98	High (Base Peak)	$[\text{M} - \text{C}_3\text{H}_7]^+$

Data sourced from the NIST Chemistry WebBook.[\[1\]](#)[\[5\]](#)[\[14\]](#) The fragmentation is primarily characterized by the cleavage of the butyl group. The base peak at m/z 98 is often the result of a McLafferty-type rearrangement or alpha-cleavage next to the nitrogen atom.[\[1\]](#)

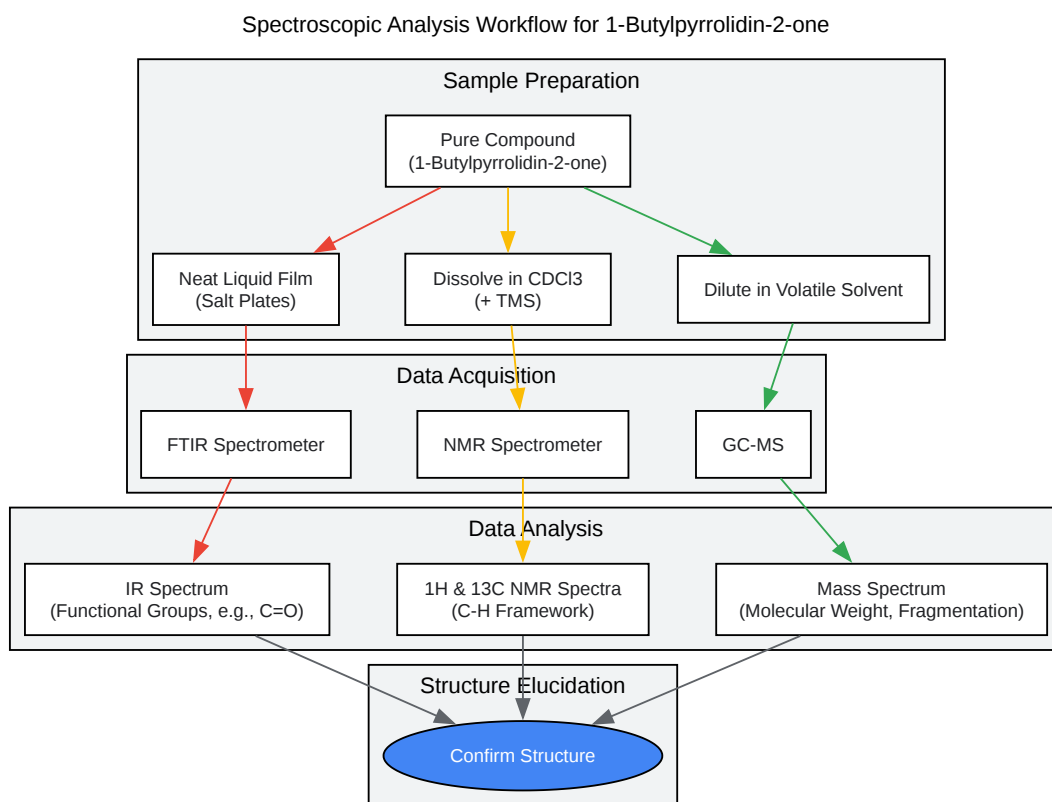
Experimental Protocol: Acquiring the Mass Spectrum

- **Sample Preparation:** For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is typically dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[\[15\]](#) This solution is then further diluted.[\[15\]](#)

- **Injection:** A small volume of the prepared solution is injected into the instrument. If using GC-MS, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer.^[1]
- **Ionization:** In the mass spectrometer, molecules are ionized, commonly using electron ionization (EI) for GC-MS, which generates a molecular ion and characteristic fragment ions.^[1]
- **Detection:** The ions are separated based on their mass-to-charge ratio by the mass analyzer and detected, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **1-Butylpyrrolidin-2-one** using the spectroscopic techniques discussed.



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Caption: Logical workflow for spectroscopic analysis.

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